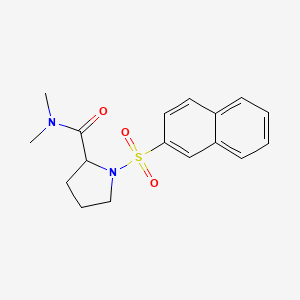![molecular formula C20H24N2O5 B4074471 1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate
Übersicht
Beschreibung
1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate, commonly known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies due to its potential as a therapeutic agent for various neurological disorders.
Wirkmechanismus
BRL-15572 acts as a competitive antagonist of the dopamine D3 receptor, binding to the receptor and preventing the binding of dopamine. This results in a reduction in the activity of the D3 receptor, which is thought to contribute to the therapeutic effects of the compound.
Biochemical and Physiological Effects
Studies have shown that BRL-15572 can modulate the activity of dopamine neurons in the brain, leading to changes in dopamine release and uptake. It has also been shown to affect other neurotransmitter systems, including the serotonin and glutamate systems. These effects are thought to underlie the potential therapeutic benefits of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype in experiments. However, its relatively low potency compared to other dopamine receptor antagonists may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on BRL-15572. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs that act on the dopamine system. Another area of interest is its potential use in the treatment of Parkinson's disease, where it may be able to improve motor symptoms without causing the side effects associated with other dopamine receptor antagonists. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BRL-15572 and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for these conditions, as this receptor subtype has been implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)21-15-14-20-12-10-19-11-13-20;3-1(4)2(5)6/h1-9,19H,10-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYBUJAEBPABKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{(3-ethoxy-4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074392.png)
![2-[3'-isobutyl-5'-(4-methoxyphenyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4074399.png)
![3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4074405.png)
![N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4074413.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4074421.png)

![N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074452.png)
![N-[1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4074455.png)
![1-[2-(2-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B4074465.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4074483.png)
![N-allyl-N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074486.png)
![2-({2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}thio)benzonitrile](/img/structure/B4074489.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide](/img/structure/B4074501.png)